![molecular formula C24H26N6O3 B2757861 (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 587014-15-1](/img/structure/B2757861.png)
(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Kinase Inhibition: The pyrrolo[2,3-b]quinoxaline scaffold has been explored as a kinase inhibitor. Researchers could investigate whether this compound selectively inhibits specific kinases involved in disease pathways, such as cancer or inflammation.
b. Bcr-Abl Inhibition: Combining kinase inhibition with other pharmacological activities can enhance drug efficacy. For instance, dual inhibitors targeting both Bcr-Abl (associated with chronic myeloid leukemia) and histone deacetylases (HDACs) have shown promise . Investigating whether this compound exhibits dual activity could be valuable.
Organic Synthesis and Catalysis
The compound’s amidation potential and unique solvent choice offer interesting avenues:
a. Catalytic Amidation: The use of tert-butyl acetate as a reaction solvent for amidation reactions is noteworthy. Most catalytic amidations occur in non-polar solvents, but this ester solvent provides safety and sustainability improvements. Researchers could explore its broader scope with polar substrates and less nucleophilic anilines, relevant to medicinal chemistry .
Radical Chemistry
Considering the tert-butyl group, we can explore radical chemistry:
a. Gas-Phase Reactions: Investigating the high-temperature gas-phase chemistry of the tert-butyl radical isomers (n-butyl, sec-butyl, iso-butyl, and tert-butyl) could reveal novel reactivity patterns and potential applications .
Amino Acid Synthesis
The compound’s structure resembles amino acids. Here’s a relevant field:
a. β2-Amino Acid Synthesis: While β3-amino acids are readily prepared, β2-amino acids often require multistep efforts. Recent advances in synthesizing β2-amino acids from substituted β-nitropropionate analogs could inspire investigations using this compound .
properties
IUPAC Name |
2-amino-N-butan-2-yl-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-5-14(2)27-24(31)20-21-23(29-17-9-7-6-8-16(17)28-21)30(22(20)25)26-13-15-10-11-18(32-3)19(12-15)33-4/h6-14H,5,25H2,1-4H3,(H,27,31)/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYBWDZEYVEVTM-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-(sec-butyl)-1-((3,4-dimethoxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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